molecular formula C19H27NO4 B1324815 Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate CAS No. 898770-85-9

Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate

Cat. No. B1324815
CAS RN: 898770-85-9
M. Wt: 333.4 g/mol
InChI Key: BKOSUBQDWYUBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate” is a chemical compound that has caught the attention of scientists and researchers in various fields. It has a molecular formula of C19H27NO4 and a molecular weight of 333.43 g/mol .


Synthesis Analysis

While specific synthesis methods for “Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate” were not found, similar compounds have been synthesized through a two-step process involving a Mannich reaction followed by Michael addition reaction under mild conditions . Additionally, Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could potentially be used in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of “Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate” can be represented by the InChI code 1S/C19H27NO4/c1-2-24-19 (22)10-6-5-9-18 (21)17-8-4-3-7-16 (17)15-20-11-13-23-14-12-20/h3-4,7-8H,2,5-6,9-15H2,1H3 .


Physical And Chemical Properties Analysis

“Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate” has a molecular weight of 333.43 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Chemistry

  • A novel one-pot, three-component Wittig–S_NAr approach to synthesize ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate and its analogs was developed. These compounds are intermediates for aurora 2 kinase inhibitors. The process is notable for its efficient formation of new C(sp2)–N and C(sp2)–C(sp2) double bonds using water as a solvent under metal-free conditions (Xu et al., 2015).

Potential Therapeutic Applications

  • Syntheses of new morpholinomethylbenzamides, including ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate, have been carried out. These compounds, having both electron-withdrawing and electron-releasing groups, are potentially significant for pharmaceutical research (Pessoa‐Mahana et al., 2002).

Structural and Molecular Studies

  • Structural analysis of ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate and related compounds, including X-ray diffraction studies, have provided insights into their molecular configurations and potential interactions. This information is crucial for understanding the chemical and biological properties of these compounds (Mamatha S.V et al., 2019).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Biochemical Pathways

Similar compounds have been implicated in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways, leading to diverse downstream effects.

Result of Action

Based on the diverse biological activities of similar compounds , it can be hypothesized that the compound may have a broad range of effects at the molecular and cellular level.

properties

IUPAC Name

ethyl 6-[4-(morpholin-4-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-2-24-19(22)6-4-3-5-18(21)17-9-7-16(8-10-17)15-20-11-13-23-14-12-20/h7-10H,2-6,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOSUBQDWYUBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642668
Record name Ethyl 6-{4-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate

CAS RN

898770-85-9
Record name Ethyl 6-{4-[(morpholin-4-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.